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Compound of Interest

Compound Name: PV8 (hydrochloride)

CAS No.: 13415-55-9

Cat. No.: B591273

Get Quote

Executive Summary
PV8 (also known as

-PHPP or

-pyrrolidinoheptiophenone) is a synthetic cathinone derivative belonging to the pyrrolidine
subclass.[1][2][3] It acts as a potent, selective monoamine transporter blocker, exhibiting high
affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), with
negligible activity at the serotonin transporter (SERT).[4][5][6]

This guide details the structural pharmacology, molecular mechanism, metabolic fate, and

experimental characterization of PV8 hydrochloride. It is designed for researchers investigating

the structure-activity relationships (SAR) of "second-generation" designer stimulants.

Chemical Identity & Structural Pharmacology[7]
PV8 is the higher homolog of
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-PVP and

-PHP. Its defining structural feature is the extension of the

-carbon alkyl chain to a heptyl group (7-carbon chain length relative to the ketone backbone, or
a pentyl side-chain attached to the

-carbon).

Chemical Specifications
IUPAC Name: 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride[1]

Common Names: PV8,

-PHPP, alpha-pyrrolidinoheptiophenone[1][2]

Molecular Formula:ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline

ng-star-inserted">

[7]

Structural Class: Pyrrolidinophenone (Substituted Cathinone)

Structure-Activity Relationship (SAR)
The potency of pyrrolidine cathinones is strictly governed by the length of the aliphatic side

chain and the steric bulk of the nitrogen-containing ring.

Lipophilicity & Affinity: Extending the side chain from propyl (

-PVP) to pentyl (PV8) increases lipophilicity (

). In vitro data suggests that binding affinity (

) at hDAT increases with chain length up to the heptyl backbone (PV8), reaching nanomolar
potency.

Steric Tolerance: While affinity remains high, the increased bulk of the heptyl chain may alter

the kinetics of transporter occlusion or blood-brain barrier (BBB) penetration rates, potentially
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explaining why in vivo potency (locomotor stimulation) does not always linearly correlate with

the increased in vitro affinity compared to

-PVP.

Pharmacodynamics: Mechanism of Action
PV8 functions as a non-competitive reuptake inhibitor (blocker) rather than a substrate-type

releaser.

Transporter Interaction Profile
PV8 binds to the orthosteric site of monoamine transporters, preventing the reuptake of

neurotransmitters from the synaptic cleft.

Target Interaction Type
Affinity (

)

Functional Potency
(

)

hDAT Inhibitor (Blocker) ~14.8 nM ~10–50 nM

hNET Inhibitor (Blocker) ~30–50 nM ~40–100 nM

hSERT Inactive/Low >10,000 nM >10,000 nM

Note: Values are synthesized from comparative studies of pyrrolidine cathinones (e.g.,

Marusich et al., 2014; Kolanos et al., 2015).

The DAT/SERT Ratio
PV8 exhibits an extremely high DAT/SERT selectivity ratio (>100).

Implication: This profile drives potent psychostimulant effects (euphoria, locomotor

activation) with high abuse potential, similar to MDPV and Methamphetamine, but with a

lower risk of serotonin-syndrome-like toxicity compared to non-selective releasers (e.g.,

Mephedrone).

Visualization: Synaptic Mechanism
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The following diagram illustrates the blockade mechanism at the dopaminergic synapse.
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Caption: PV8 binds with high affinity to DAT, blocking dopamine reuptake and causing

supraphysiological accumulation in the synaptic cleft.

Pharmacokinetics & Metabolism[10][11]
Understanding the metabolic stability of PV8 is critical for forensic toxicology and interpreting

duration of action.

Metabolic Stability
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PV8 has a relatively short half-life in human liver microsomes (

min), classifying it as an intermediate clearance drug.[8][9]

Major Metabolic Pathways
Unlike simple amphetamines, the pyrrolidine ring and long alkyl chain offer multiple sites for

enzymatic attack (Cytochrome P450 isozymes).

Di-hydroxylation: The most abundant pathway in vitro. Occurs on the alkyl chain and/or

pyrrolidine ring.

Ketone Reduction: Reduction of the

-ketone to an alcohol.

-Lactam Formation: Oxidation of the pyrrolidine ring to a lactam (2''-oxo-PV8).

Aliphatic Hydroxylation: Mono-hydroxylation of the heptyl side chain.
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Caption: Major metabolic pathways of PV8 identified in human hepatocytes (Swortwood et al.,

2016).
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Experimental Protocol: Transporter Uptake
Inhibition Assay
To validate the mechanism of action, the following protocol measures the potency (

) of PV8 in inhibiting monoamine uptake. This protocol uses HEK293 cells, which provide a
cleaner background than synaptosomes for specific transporter kinetics.

Reagents & Systems
Cell Line: HEK293 stably expressing hDAT, hNET, or hSERT.[10][11]

Radioligand:

Dopamine (for DAT),

Norepinephrine (for NET),

Serotonin (for SERT).

Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

Control: Cocaine (non-selective inhibitor) or specific inhibitors (GBR12909 for DAT).

Step-by-Step Methodology
Cell Preparation:

Seed HEK293 cells in 96-well plates coated with poly-D-lysine.

Grow to 80-90% confluence.

Pre-Incubation:

Wash cells

with warm KRH buffer.

Add

of PV8 hydrochloride solution (dissolved in DMSO/Buffer, final DMSO <0.1%).
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Prepare a concentration range:

to

(logarithmic steps).

Incubate for 10 minutes at room temperature (

) to allow equilibrium binding.

Uptake Initiation:

Add

of radioligand solution (Final concentration: ~20 nM

).

Incubate for 5-8 minutes. Crucial: Do not exceed 10 minutes to ensure uptake remains in

the linear phase.

Termination:

Rapidly aspirate the supernatant.

Wash

with ice-cold KRH buffer (stops transporter activity immediately).

Lysis & Detection:

Lyse cells with 1% SDS or 0.1 N NaOH.

Transfer lysate to scintillation vials with cocktail fluid.

Quantify Radioactivity (CPM) via liquid scintillation counting.

Data Analysis:

Normalize CPM to "No Drug" control (100%) and "Non-Specific Binding" (0%).
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Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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